

Structure Elucidation of 2-(1-Azetidinyl)propanoic Acid: A Comprehensive Analytical Guide

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Compound of Interest

Compound Name:	2-(1-Azetidinyl)propanoic acid
CAS No.:	1849613-27-9
Cat. No.:	B2784736

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Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Molecule: **2-(1-Azetidinyl)propanoic acid** (CAS: 1849613-27-9) [1] Formula: C₆H₁₁NO₂ |
Exact Mass: 129.0790 Da

Executive Summary & Chemical Context

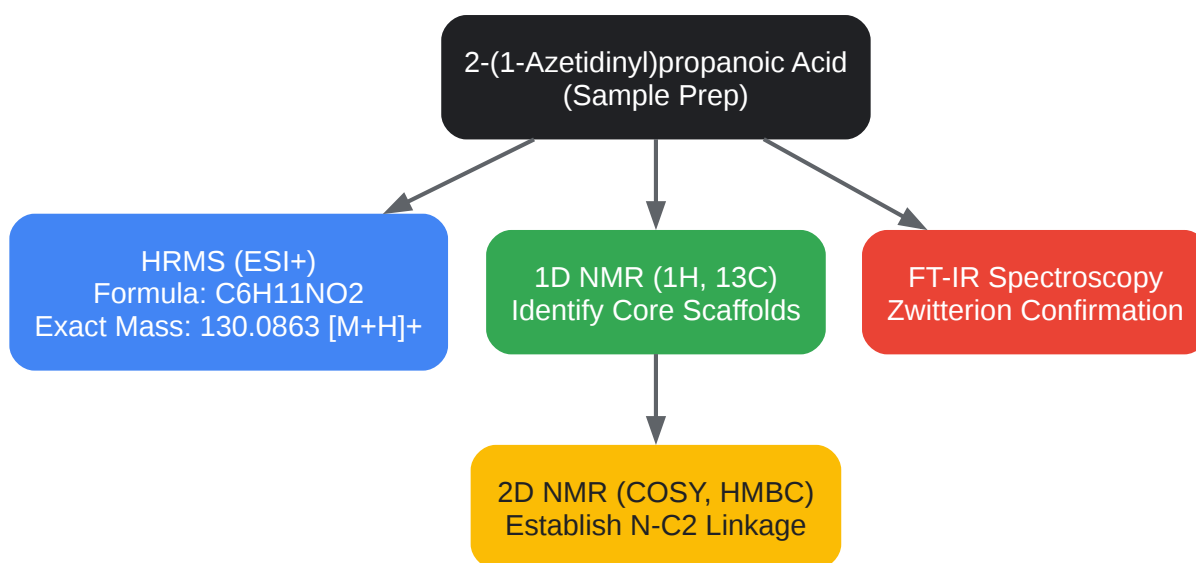
The incorporation of strained, small-ring heterocycles like azetidine into aliphatic chains is a highly effective strategy in modern medicinal chemistry. It enhances ligand efficiency, introduces conformational rigidity, and modulates physicochemical properties. **2-(1-Azetidinyl)propanoic acid** consists of a four-membered azetidine ring linked via its tertiary nitrogen to the α -carbon of a propanoic acid backbone.

As a Senior Application Scientist, I approach the structure elucidation of this molecule not merely as a checklist of analytical techniques, but as a dynamic problem of physical chemistry. The molecule presents three distinct analytical challenges:

- **Zwitterionic Dynamics:** As an α -amino acid analog, it exists as a zwitterion in neutral media, leading to intermediate exchange rates that severely broaden NMR signals.
- **Ring Strain:** The azetidine ring possesses ~ 26 kcal/mol of strain energy. This alters the hybridization of the ring atoms (increasing the s-character of C-H bonds), which shifts NMR resonances downfield compared to unstrained amines [2].
- **Chemical Instability:** The strained ring is susceptible to acid-mediated intramolecular ring-opening, necessitating careful control of analytical conditions [2].

Analytical Workflow & Logic

To establish a self-validating system of proof, the elucidation workflow must orthogonally confirm the molecular weight, functional group presence, atomic connectivity, and stereochemistry.



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Figure 1: Comprehensive analytical workflow for the structure elucidation of **2-(1-azetidiny)propanoic acid**.

High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale: Electrospray Ionization (ESI) in positive mode is ideal due to the high proton affinity of the azetidine nitrogen. The exact mass confirms the elemental composition, while collision-induced dissociation (CID) provides structural fragments.

Protocol: LC-HRMS Analysis

- **Sample Preparation:** Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Water/Acetonitrile (50:50) containing 0.1% formic acid. **Self-Validation:** The acidic modifier ensures complete protonation for maximum ESI+ sensitivity, though the sample must be analyzed immediately to prevent acid-catalyzed ring opening.
- **Acquisition:** Inject 1 μ L into a Q-TOF mass spectrometer. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 $^{\circ}$ C.
- **Data Interpretation:**
 - Target $[M+H]^+$:m/z 130.0863 (Calculated for $C_6H_{12}NO_2^+$).
 - Key Fragments: Look for m/z 112.0757 (loss of H_2O , -18 Da) and m/z 84.0813 (subsequent loss of CO , -28 Da), confirming the carboxylic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural proof. However, analyzing **2-(1-azetidiny)propanoic acid** in neutral D_2O or CD_3OD often yields broad, unresolved multiplets. This is caused by the zwitterionic equilibrium ($R_2NH^+-CH(CH_3)-COO^- \rightleftharpoons R_2N-CH(CH_3)-COOH$), which occurs at an intermediate timescale relative to the NMR acquisition.

Protocol: High-Resolution NMR Sample Preparation

- **Solvent Selection:** Use D_2O as the primary solvent.
- **pH Adjustment (Critical Step):** Add 1-2 drops of 1M NaOD in D_2O to the NMR tube.
 - **Causality:** Raising the pD to ~ 10 fully deprotonates the tertiary amine, locking the molecule into its anionic form ($R_2N-CH(CH_3)-COO^-$). This halts the exchange process,

resulting in sharp, highly resolved J-couplings.

- Validation: Check the 1D ^1H spectrum. If the C3 methyl group appears as a sharp doublet ($J \approx 7.2$ Hz), the pH adjustment is successful.

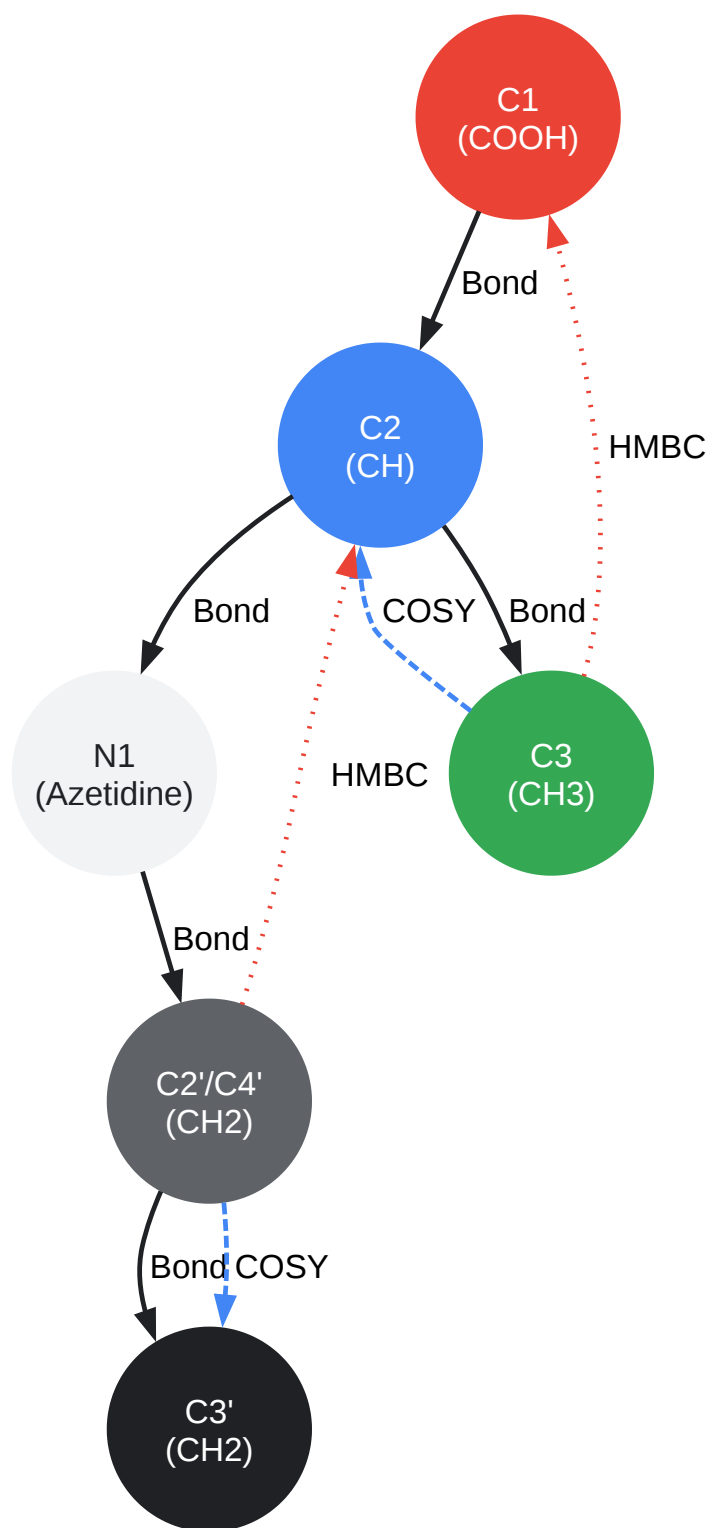
Quantitative Data: Representative NMR Chemical Shifts (Anionic Form in D_2O)

Position	^1H Shift (ppm)	Multiplicity (J in Hz)	^{13}C Shift (ppm)	HMBC Correlations
C1 (C=O)	-	-	176.5	-
C2 (CH)	3.25	q (7.2)	65.2	C1, C3, C2'/C4'
C3 (CH ₃)	1.35	d (7.2)	15.4	C1, C2
C2', C4' (CH ₂)	3.30 - 3.45	m	54.8	C2, C3'
C3' (CH ₂)	2.10 - 2.25	m	17.2	C2'/C4'

Data summarized based on structural analogs and general azetidine ring characteristics[3, 4].

2D NMR Connectivity Mapping

To unambiguously prove that the azetidine ring is attached to the C2 position of the propanoic acid, we rely on Heteronuclear Multiple Bond Correlation (HMBC) and Homonuclear Correlation Spectroscopy (COSY).



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Figure 2: Key 2D NMR correlations establishing the connectivity of the azetidine ring to the propanoic acid backbone.

Stereochemical Analysis

The C2 position of the propanoic acid chain is a chiral center. Because the azetidine nitrogen is a tertiary amine, traditional derivatization methods (like Mosher's amides) are inapplicable.

Protocol for Enantiomeric Resolution:

- Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak ZWIX, which is optimized for zwitterionic amino acids).
- Mobile Phase: 50 mM Formic acid and 50 mM Diethylamine in Methanol/Water. The dual acid-base additive system ensures the analyte remains in a consistent ionization state during elution, preventing peak tailing.
- Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as the molecule lacks a strong UV chromophore.

Stability and Degradation Pathways

A critical aspect of working with **2-(1-azetidiny)propanoic acid** is understanding its chemical stability. Azetidines are inherently strained. When the nitrogen is protonated (at pH < 7), the electrophilicity of the adjacent C2'/C4' carbons increases dramatically. This makes the ring highly susceptible to nucleophilic attack by water or other nucleophiles in the matrix, leading to irreversible ring-opening decomposition [2].



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Figure 3: Mechanism of acid-mediated ring-opening decomposition driven by azetidine ring strain.

Storage Recommendation: To prevent degradation, the compound should be stored as a dry solid at -20 °C. If stored in solution, it must be kept in slightly basic conditions (pH 8-9) to

maintain the free-base form of the azetidine nitrogen, thereby preserving the structural integrity of the ring.

References

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